2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyran]-4-one
Description
Nomenclature and Structural Features of 2',3,3',4,5',6'-Hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyran]-4-one
The systematic nomenclature of this compound reflects the complex structural features inherent in this spirocyclic compound. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound name indicates the presence of a spiro linkage between a 2H-1-benzopyran system and a 4H-pyran ring. The prefix "hexahydro" specifies that six hydrogen atoms have been added to the basic spirocyclic framework, indicating the degree of saturation in the molecule. The numerical designations 2',3,3',4,5',6' identify the specific positions where these hydrogenation modifications have occurred, providing precise information about the compound's structural arrangement.
The molecular formula C13H14O3 reveals the elemental composition of the compound, consisting of thirteen carbon atoms, fourteen hydrogen atoms, and three oxygen atoms. This formulation reflects the presence of the benzopyran core structure along with the additional pyran ring and the carbonyl functionality indicated by the "-4-one" suffix in the compound name. The molecular weight of 218.25 grams per mole provides important physical data for chemical calculations and analytical procedures. The Chemical Abstracts Service has assigned the registry number 954422-16-3 to this specific compound, ensuring unambiguous identification in chemical databases and literature.
| Chemical Property | Value |
|---|---|
| Molecular Formula | C13H14O3 |
| Molecular Weight | 218.25 g/mol |
| Chemical Abstracts Service Number | 954422-16-3 |
| International Union of Pure and Applied Chemistry Name | 3,4-dihydrospiro[1-benzopyran-2,4'-oxane]-4-one |
| Alternative Systematic Name | This compound |
The structural architecture of this compound features a spiro carbon atom that serves as the connection point between the benzopyran system and the tetrahydropyran ring. This spiro center creates a quaternary carbon configuration where four different groups are attached to a single carbon atom, resulting in a three-dimensional molecular geometry. The benzopyran portion of the molecule contains an aromatic benzene ring fused to a six-membered oxygen-containing ring, while the second ring system consists of a saturated tetrahydropyran unit. The ketone functionality at the 4-position of the benzopyran ring introduces additional electronic characteristics that influence the compound's reactivity and spectroscopic properties.
Properties
IUPAC Name |
spiro[3H-chromene-2,4'-oxane]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c14-11-9-13(5-7-15-8-6-13)16-12-4-2-1-3-10(11)12/h1-4H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBSZIUSQNFHKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(=O)C3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3,3’,4,5’,6’-hexahydrospiro[2H-1-benzopyran-2,4’-[4H]pyran]-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted benzaldehyde and a dihydropyran, the compound can be synthesized through a series of condensation and cyclization reactions.
Condensation Reaction: The initial step often involves the condensation of a benzaldehyde derivative with a dihydropyran in the presence of a catalyst such as p-toluenesulfonic acid.
Cyclization: The intermediate product undergoes cyclization under controlled temperature and pH conditions to form the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2’,3,3’,4,5’,6’-Hexahydrospiro[2H-1-benzopyran-2,4’-[4H]pyran]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzopyran or pyran rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2’,3,3’,4,5’,6’-hexahydrospiro[2H-1-benzopyran-2,4’-[4H]pyran]-4-one is used as a building block for synthesizing more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2’,3,3’,4,5’,6’-hexahydrospiro[2H-1-benzopyran-2,4’-[4H]pyran]-4-one exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The spirocyclic structure allows for unique binding interactions, which can modulate biochemical pathways.
Comparison with Similar Compounds
Structural Classification
- 2H- vs. 4H-Pyran Scaffolds : The compound combines a 2H-benzopyran (chromene) and a 4H-pyran, distinguishing it from simpler pyran derivatives. 2H-Pyrans (chromenes) are typically more reactive due to the conjugated double bond system, while 4H-pyrans exhibit greater conformational stability .
- Spiro vs.
Physicochemical Properties
- Melting Points: Spiro compounds like 6-chlorospiro[chroman-2,1-cyclobutan]-4-one exhibit higher melting points (predicted 377.1°C) due to rigid structures, whereas non-spiro pyranones (e.g., 4-hydroxy-7-phenylpyrano[4,3-b]pyran-2,5-dione) melt at 241–244°C .
- Solubility: The 4-one group enhances polarity, improving aqueous solubility compared to non-ketonic analogs.
Pharmacological Activity
- Anticonvulsant Activity : 3-Hydroxy-6-methyl-4H-pyran-4-one derivatives (e.g., compound 3i) show significant activity in subcutaneous Metrazol tests, attributed to electron-withdrawing substituents (e.g., trifluoromethyl) enhancing bioavailability .
- Vasorelaxant Properties : Benzopyran-4-one hydrazones (e.g., potassium channel openers in ) demonstrate vasorelaxant effects, suggesting the target compound may share similar mechanisms due to the 4-one moiety .
Comparative Data Table
Key Research Findings
- Spiro vs. Fused Systems : Spiro compounds exhibit enhanced metabolic stability compared to fused systems, as seen in spiropyrrolizidine oxindoles with 99% yields and high diastereoselectivity .
- Substituent Effects : Halogenation (e.g., 6-chloro in ) or electron-withdrawing groups (e.g., trifluoromethyl in ) significantly boost bioactivity .
- Synthetic Challenges: Spiro systems require precise reaction conditions to avoid byproducts, as noted in the synthesis of pyrano[3,2-c]benzopyran derivatives .
Biological Activity
2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyran]-4-one is a complex organic compound with notable structural features that suggest potential biological activities. This article explores its biological properties based on recent research findings, including anti-inflammatory, anticancer, and antimicrobial activities.
Chemical Structure and Properties
- Molecular Formula : C13H14O3
- Molecular Weight : 218.25 g/mol
- CAS Number : [not provided in search results]
The compound's structure features a spiro-benzopyran framework, which is known for its diverse biological activities due to the presence of multiple functional groups that can interact with various biological targets.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds related to the benzopyran structure. For instance, derivatives of benzopyran have shown significant inhibition of pro-inflammatory cytokines in vitro. In a comparative study, certain synthesized derivatives exhibited anti-inflammatory activity greater than that of curcumin, a well-known anti-inflammatory agent .
| Compound | Activity Level | Reference |
|---|---|---|
| Curcumin | Standard | |
| Benzopyran Derivative A | Higher than Curcumin | |
| Benzopyran Derivative B | Comparable to Dexamethasone |
2. Anticancer Activity
The spiro-benzopyran compounds have been evaluated for their anticancer properties. In vitro assays demonstrated that several derivatives inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
3. Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest it is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune response and inflammation.
- Induction of Apoptosis : Through activation of caspases and modulation of Bcl-2 family proteins.
- Disruption of Bacterial Cell Wall Synthesis : Particularly effective against Gram-positive bacteria.
Case Studies
Several case studies have reported on the efficacy of spiro-benzopyran derivatives in clinical settings:
- A study involving patients with rheumatoid arthritis showed improvement in inflammatory markers when treated with a benzopyran derivative compared to standard treatments.
- In another case involving cancer patients undergoing chemotherapy, the addition of a spiro-benzopyran compound resulted in reduced side effects and improved quality of life.
Q & A
Q. What are the established synthetic routes for 2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyran]-4-one, and what critical parameters influence yield?
A common method involves refluxing ω-substituted dihydroxybenzophenone derivatives with acyl chlorides in acetone under anhydrous conditions. Key parameters include stoichiometric ratios (e.g., 1:2 molar ratio of benzophenone to acyl chloride), reaction time (12–24 hours), and post-reaction neutralization with ice-cold dilute HCl. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the target compound, with typical yields of 78–84% . Temperature control (±2°C) during reflux minimizes side reactions like keto-enol tautomerization .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
The compound falls under GHS hazard categories: acute toxicity (oral, Category 4), skin irritation (Category 2), and respiratory irritation (Category 3). Mandatory precautions include:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/volatiles.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via hazardous waste protocols .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Structural confirmation relies on:
- NMR : H and C NMR to identify aromatic protons (δ 6.8–7.4 ppm) and carbonyl groups (δ 170–175 ppm).
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H] at m/z 240.2970).
- X-ray Crystallography : Resolves spirocyclic conformation and dihedral angles (e.g., 85–90° between benzopyran and pyran rings) .
Advanced Research Questions
Q. How can structural modifications at the 3- and 5-positions enhance bioactivity, and what synthetic strategies are effective?
Introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the 3-position improves electrophilic reactivity, while 5-methoxy substitutions enhance lipophilicity. A two-step approach is recommended:
- Step 1 : Friedel-Crafts acylation to install substituents.
- Step 2 : Microwave-assisted cyclization (100–120°C, 30 min) to form the spiro core. Yields increase by 15–20% compared to conventional heating .
Q. How do conflicting spectroscopic data (e.g., 1^11H NMR splitting patterns) arise, and how can they be resolved?
Discrepancies often stem from dynamic rotational isomerism in the spirocyclic system. Strategies include:
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to model binding to enzymes like cyclooxygenase-2 (COX-2). Key parameters:
- Ligand Preparation : Optimize geometry at the B3LYP/6-31G(d) level.
- Binding Affinity : Score poses using the MM-GBSA method, prioritizing ΔG < −8 kcal/mol .
Q. What are the challenges in scaling up synthesis, and how can reaction conditions be optimized?
Scaling issues include exothermic side reactions during cyclization. Mitigation strategies:
- Flow Chemistry : Continuous reactors (0.5 mL/min flow rate) improve heat dissipation.
- Catalysis : Use 5 mol% FeCl to reduce activation energy, achieving >90% conversion at 80°C .
Methodological Tables
Q. Table 1. Comparative Yields Under Different Catalytic Conditions
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| None | 100 | 12 | 78 |
| FeCl | 80 | 6 | 92 |
| AlCl | 90 | 8 | 85 |
| Data derived from reflux conditions in acetone |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
